GIBH-130 is a small molecule identified through microglia-based phenotypic screenings. [] It acts as a pharmacological inhibitor of neuroinflammation and shows potential for Alzheimer's disease (AD) research and drug development. [] This molecule demonstrates efficacy in reducing neuroinflammation in AD models, suggesting its potential as a therapeutic agent for neuroinflammatory diseases. []
GIBH-130 is synthesized through a series of chemical reactions that involve the modification of indole and indazole derivatives. The synthesis typically includes:
The molecular structure of GIBH-130 reveals a complex arrangement conducive to its biological activity. Key features include:
GIBH-130 participates in several key chemical reactions relevant to its function:
The mechanism by which GIBH-130 exerts its effects involves several processes:
GIBH-130 exhibits several notable physical and chemical properties:
GIBH-130 has several scientific applications:
GIBH-130 (CAS 1252608-59-5) is a synthetic small molecule with the systematic IUPAC name (4-methyl-6-phenylpyridazin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone. Its molecular formula is C₂₀H₂₀N₆O, and it has a molecular weight of 360.41 g/mol [1] [4] [5]. The compound features a pyridazine core substituted with a methyl group at position 4 and a phenyl ring at position 6. This scaffold is linked via a carbonyl group to a piperazine moiety bearing a pyrimidine ring – a structural motif critical for its bioactivity [6]. Key identifiers include:
CC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
ZTJHTEHADIHZJS-UHFFFAOYSA-N
[5] [8] Table 1: Physicochemical Profile of GIBH-130
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₀N₆O |
Molecular Weight | 360.41 g/mol |
Solubility (DMSO) | 138.73 mM (50 mg/mL) |
Solubility (Water) | <0.1 mg/mL |
Melting Point | Not reported |
Storage Stability (Solid) | -20°C for >2 years |
Synthesis
GIBH-130 is synthesized through multi-step organic reactions. Key stages involve:
SAR Insights
SAR studies highlight essential structural features for neuroinflammatory inhibition:
GIBH-130 displays favorable pharmacokinetic properties for central nervous system targeting:
Table 2: Key Pharmacokinetic Parameters of GIBH-130
Parameter | Value | Model System |
---|---|---|
Oral Bioavailability | 74.91% | Sprague-Dawley rats |
Plasma Half-Life (t₁/₂) | 4.32 hours | Sprague-Dawley rats |
Brain-to-Plasma AUC Ratio | 0.21 | Sprague-Dawley rats |
Solubility (DMSO) | 138.73 mM | In vitro |
Plasma Protein Binding | Not reported | - |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7